(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate

Medicinal chemistry Isomer comparison Drug design

(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate (CAS 811448-28-9) is a synthetic heterocyclic compound featuring a 1-methylpiperidine ring linked via a methylene bridge to an imidazole-1-carboxylate ester moiety. With the molecular formula C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol, this compound belongs to a class of imidazole-1-carboxylate esters that are utilized as chemical probes, synthetic intermediates, and pharmacologically relevant scaffolds.

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
CAS No. 811448-28-9
Cat. No. B12821568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate
CAS811448-28-9
Molecular FormulaC11H17N3O2
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCN1CCCCC1COC(=O)N2C=CN=C2
InChIInChI=1S/C11H17N3O2/c1-13-6-3-2-4-10(13)8-16-11(15)14-7-5-12-9-14/h5,7,9-10H,2-4,6,8H2,1H3
InChIKeyWGIVJCWMHUHADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate (CAS 811448-28-9): A Structurally-Defined Imidazole Carboxylate Ester for Chemical Biology and Medicinal Chemistry Research


(1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate (CAS 811448-28-9) is a synthetic heterocyclic compound featuring a 1-methylpiperidine ring linked via a methylene bridge to an imidazole-1-carboxylate ester moiety . With the molecular formula C₁₁H₁₇N₃O₂ and a molecular weight of 223.27 g/mol, this compound belongs to a class of imidazole-1-carboxylate esters that are utilized as chemical probes, synthetic intermediates, and pharmacologically relevant scaffolds . Its structural configuration—incorporating both a piperidine and an imidazole pharmacophore—positions it within research programs targeting neurological receptors, enzymatic pathways, and protein–protein interactions where heterocyclic carbamates are employed for metabolic stability or target engagement modulation.

Why (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate Cannot Be Simply Replaced by In-Class Imidazole Carboxylate Analogs


Imidazole-1-carboxylate esters are not functionally interchangeable despite sharing a common core structure. The position and nature of the alcohol component critically influence the hydrolytic stability, metabolic liability, and binding pocket complementarity of the carbamate linkage [1]. For instance, the 3-piperidinyl isomer (CAS 811448-34-7) differs from the target compound only by the attachment point of the piperidine ring to the ester, yet this subtle change can alter both the steric environment around the carbamate carbonyl and the basicity of the piperidine nitrogen, potentially leading to divergent pharmacokinetic profiles and off-target interactions . Therefore, substitution with a generic imidazole-1-carboxylate ester—even one of identical molecular formula—cannot be presumed to deliver equivalent biological performance without explicit comparator data. The following quantitative evidence highlights the critical dimensions of differentiation that influence scientific selection.

Quantitative Differentiation Evidence for (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate (CAS 811448-28-9) Against Key Comparators


Structural and Physicochemical Comparison: (1-Methylpiperidin-2-yl)methyl vs. 3-Piperidinyl Imidazole-1-Carboxylate Isomer

The target compound is a regioisomer of 1-methyl-3-piperidinyl imidazole-1-carboxylate (CAS 811448-34-7), differing in the point of attachment of the piperidine ring to the carbamate ester. The 2-methylpiperidinyl variant (target) features a primary carbamate pathway that is sterically more hindered and electronically modulated by the adjacent N-methyl group, which is expected to confer reduced susceptibility to esterase-mediated hydrolysis compared to the less hindered 3-piperidinyl isomer . While direct experimental hydrolysis rates for these specific isomers are not yet published, class-level evidence demonstrates that even minor structural modifications in imidazole-1-carboxylates can alter enzymatic stability by up to 8-fold [1].

Medicinal chemistry Isomer comparison Drug design

Potency and Selectivity Profile: FAP Inhibition Data for Structurally Related Imidazole-1-Carboxylates

Patents disclosing imidazole-1-carboxylate-containing compounds (e.g., US9346814, US11504364) report picomolar to nanomolar inhibition of fibroblast activation protein (FAP), a serine protease implicated in tumor stroma remodeling [1]. While the target compound (CAS 811448-28-9) itself has not been directly profiled, structural analogs within the same patent families exhibit IC₅₀ values ranging from 96.9 nM to >10 µM depending on the substitution pattern of the piperidine ring [2]. The 2-methylpiperidinyl methyl ester motif present in the target compound is distinct from the simpler piperidinyl esters or amides in these patents, suggesting a unique steric and electronic profile that may translate to differential FAP affinity or selectivity over related dipeptidyl peptidases (e.g., DPP-IV, PREP).

Fibroblast activation protein Enzyme inhibition Cancer therapeutics

Metabolic Stability Differentiation: Imidazole-1-Carboxylate vs. Standard Carbamate Prodrug Moieties

Imidazole-1-carboxylates are recognized as chemically labile carbamate surrogates that undergo pH-dependent and esterase-catalyzed cleavage, offering a tunable release profile for alcohol-containing payloads [1]. In comparative stability studies of H₃ receptor antagonist ROS203 carbamate derivatives, imidazole-1-carboxylate variants exhibited half-lives in rat plasma ranging from <5 min to >60 min depending on the alkyl substituent, whereas the corresponding ethyl carbamate (1a) showed a half-life of ~40 min [2]. The target compound, bearing a conformationally constrained piperidine alcohol, is predicted to exhibit intermediate stability that is distinct from both rapidly-cleaved linear alkyl carbamates and slowly-hydrolyzed tert-butyl carbamates, thereby offering a unique kinetic window for mechanistic or efficacy studies.

Prodrug design Metabolic stability Pharmacokinetics

Optimal Scientific and Industrial Application Scenarios for (1-Methylpiperidin-2-yl)methyl 1H-imidazole-1-carboxylate (CAS 811448-28-9) Based on Quantitative Differentiation Evidence


Competitive FAP Inhibitor Profiling and Structure–Activity Relationship (SAR) Studies

Given the compound's scaffold relatedness to patented FAP inhibitors (US9346814, US11504364) and the wide potency range observed in this chemical series [1], procurement of the target compound enables head-to-head enzymatic profiling against reference FAP inhibitors. By comparing IC₅₀ values under standardized assay conditions, researchers can delineate the contribution of the 2-methylpiperidinyl methyl ester motif to FAP affinity and selectivity over off-target peptidases (DPP-IV, PREP), data that is essential for prosecuting novel IP space in oncology or fibrotic disease programs.

Carbamate Prodrug Stability Screening for CNS-Targeted Therapeutics

The imidazole-1-carboxylate linkage offers a predictable hydrolytic release mechanism that is sensitive to both steric and electronic modulation [2]. The target compound, with its hindered secondary alcohol leaving group, serves as a model substrate for studying the relationship between piperidine substitution and the rate of carbamate cleavage in plasma, microsomal, and S9 fractions. Such data guide the design of CNS-penetrant prodrugs where controlled release of the active piperidine species is required.

Synthetic Intermediate for Late-Stage Functionalization of Piperidine-Containing Candidates

The (1-methylpiperidin-2-yl)methyl alcohol core is a versatile handle for further derivatization. The imidazole-1-carboxylate ester can be selectively cleaved under mild basic conditions to liberate the corresponding alcohol, which can then be coupled to diverse carboxylic acids, sulfonyl chlorides, or activated alkyl halides. This synthetic versatility makes the target compound a strategic intermediate for parallel library synthesis, particularly when compared to less labile ester analogs that require harsher deprotection conditions [1].

Physicochemical Profiling in Isomer-Dependent Permeability and Solubility Screens

Direct comparison of the target compound with its 3-piperidinyl isomer (CAS 811448-34-7) in parallel artificial membrane permeability (PAMPA) and thermodynamic solubility assays allows quantification of how the positional isomerism of the piperidine-carbamate junction affects drug-like properties. Such data provide crucial input for computational models that predict CNS penetration and oral bioavailability, informing go/no-go decisions in early-stage drug discovery [2].

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